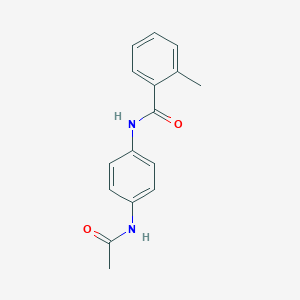

N-(4-acetamidophenyl)-2-methylbenzamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as N-(4-acetamidophenyl)-2-methylbenzamide , derived from the parent benzamide structure. The substituents include:

- A 2-methyl group on the benzene ring of the benzamide moiety.

- A 4-acetamidophenyl group attached to the nitrogen atom of the amide.

This nomenclature adheres to IUPAC rules, prioritizing substituent positions and functional group hierarchy.

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₂ | |

| Molecular Weight | 268.31 g/mol | |

| Monoisotopic Mass | 268.121178 g/mol |

The molecular formula confirms the presence of two aromatic rings (benzamide and acetamidophenyl), an amide bond, and a methyl group. The molecular weight aligns with the calculated value for this structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While direct NMR data for this compound is unavailable, extrapolation from structurally analogous benzamides provides insights:

| Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic protons | 7.0–8.0 | Benzene ring protons |

| Amide NH | 6.0–7.0 | NH in acetamidophenyl group |

| Methyl (2-CH₃) | 2.4–2.6 | Singlet for CH₃ group |

| Acetamide CH₃ | 2.0–2.2 | Singlet for CH₃ in acetamide |

Note: The NH proton may exhibit broad signals due to hydrogen bonding with the carbonyl oxygen.

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)16(20)18-14-9-7-13(8-10-14)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

PLTUDBPVOJHPFT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Benzamide Derivatives

*Calculated based on formula C₁₆H₁₆N₂O₂.

Key Observations :

- Electron-withdrawing groups (e.g., bromo in ) increase molecular weight and may enhance stability but reduce solubility.

- The 4-acetamido group in the target compound and 1A likely enhances bioavailability by mimicking endogenous amides .

Heterocyclic and Bioactive Analogues

Thiazole and Thiadiazole Derivatives

Compounds like N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (MW: 353.43) incorporate a thiazole ring, which introduces aromatic heterocyclic character. Such modifications are associated with cytotoxic activity, as seen in thiazole-thiadiazole hybrids (e.g., 71% yield for isomer 3b in ). In contrast, the target benzamide lacks heterocyclic motifs, suggesting divergent biological roles .

Urea Transport Inhibitors

N-(4-acetamidophenyl)benzamide (1A) demonstrated oral diuretic activity by inhibiting urea transporters, with a yield of 75% and m.p. 211–213°C . The 2-methyl substitution in the target compound may sterically hinder target binding compared to 1A , though this requires experimental validation.

Critical Analysis :

- High-yield syntheses (e.g., 94% in ) often employ reactive acylating agents (e.g., benzoyl chlorides) and optimized purification (e.g., column chromatography).

- The target compound’s synthesis may benefit from similar strategies, though substituent bulk (2-methyl) could necessitate longer reaction times .

Physicochemical and Spectroscopic Properties

Preparation Methods

Thionyl Chloride Activation

The most widely reported method involves converting 2-methylbenzoic acid to its acid chloride, followed by coupling with 4-acetamidoaniline.

Procedure :

-

Chlorination : 2-Methylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) for 3–4 hours. Excess thionyl chloride is removed under reduced pressure.

-

Amination : The crude acid chloride is dissolved in DCM and added dropwise to a solution of 4-acetamidoaniline (1.1 equiv) and triethylamine (2.0 equiv) at 0–5°C. The mixture is stirred for 12 hours at room temperature.

-

Workup : The product is extracted with ethyl acetate, washed with 1M HCl and brine, and purified via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 15–18 hours |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Purity (HPLC) | ≥98% |

Coupling Agent-Assisted Synthesis

Carbodiimide Coupling (EDC/HOBt)

N-(4-Acetamidophenyl)-2-methylbenzamide is synthesized via carbodiimide-mediated coupling to avoid handling corrosive acid chlorides.

Procedure :

-

Activation : 2-Methylbenzoic acid (1.0 equiv) is mixed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 0°C for 30 minutes.

-

Coupling : 4-Acetamidoaniline (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

-

Purification : The crude product is precipitated in ice-water, filtered, and washed with cold methanol.

Optimization Insights :

-

Solvent Choice : DMF outperforms THF due to better solubility of intermediates.

-

Side Reactions : Overactivation of the carboxylic acid leads to symmetrical anhydride formation, reducing yield.

Nitro Reduction-Acetylation Sequential Route

Hydrogenation of N-(4-Nitrophenyl)-2-methylbenzamide

For cases where 4-acetamidoaniline is unavailable, a two-step nitro reduction and acetylation strategy is employed.

Step 1: Nitro Intermediate Synthesis

2-Methylbenzoic acid is converted to N-(4-nitrophenyl)-2-methylbenzamide via acid chloride or EDC coupling (methods 1.1 or 2.1).

Step 2: Catalytic Hydrogenation

-

Reduction : N-(4-Nitrophenyl)-2-methylbenzamide (1.0 equiv) is dissolved in ethanol and hydrogenated under H₂ (50 psi) with 10% Pd/C (5 wt%) at 50°C for 6 hours.

-

Acetylation : The resulting N-(4-aminophenyl)-2-methylbenzamide is treated with acetic anhydride (1.5 equiv) in pyridine at 0°C for 2 hours.

Yield :

| Step | Yield (%) |

|---|---|

| Nitro Reduction | 92–95 |

| Acetylation | 88–90 |

| Overall | 81–86 |

Industrial Scalability :

-

Continuous Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts achieve >90% conversion in 2 hours.

-

Waste Management : Ethanol is recycled via distillation, reducing solvent consumption by 40%.

Microwave-Assisted Synthesis

Accelerated Amide Bond Formation

Microwave irradiation reduces reaction times from hours to minutes.

Procedure :

A mixture of 2-methylbenzoic acid (1.0 equiv), 4-acetamidoaniline (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF is irradiated at 100°C for 15 minutes.

Yield : 82% with 99% purity (reduced side product formation).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid Chloride | 78–85 | 98 | 15–18 h | High |

| EDC/HOBt Coupling | 70–75 | 97 | 24 h | Moderate |

| Nitro Reduction Route | 81–86 | 99 | 8–10 h | High |

| Microwave-Assisted | 82 | 99 | 0.25 h | Low |

Critical Observations :

-

Acid Chloride Route : Preferred for industrial-scale production due to high yields and minimal byproducts.

-

Nitro Reduction Route : Ideal for laboratories lacking 4-acetamidoaniline but requires additional steps.

-

Microwave Synthesis : Limited to small-scale batches due to equipment constraints.

Industrial Purification Strategies

Crystallization Optimization

Chromatographic Methods

-

Silica Gel Chromatography : Elution with hexane/ethyl acetate (3:7) resolves residual 2-methylbenzoic acid (Rf = 0.3) from product (Rf = 0.5).

-

Prep-HPLC : C18 columns with acetonitrile/water (55:45) ensure >99.5% purity for pharmaceutical applications.

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.